molecular formula C20H17N3 B3032094 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 104384-66-9

4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3032094
CAS No.: 104384-66-9
M. Wt: 299.4 g/mol
InChI Key: DVJQKZYSSYADSQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 4 and 6 and phenyl groups at positions 1 and 2. Its synthesis typically involves condensation reactions, such as the treatment of precursors with acetylacetone or acetone under reflux in acetic acid, often catalyzed by ZnCl₂, yielding the product in moderate quantities (e.g., 41.3% yield) . The compound exhibits a melting point of 154°C and lacks a carbonyl group in its structure, distinguishing it from its acetylated derivative (mp 154°C vs. 1700 cm⁻¹ IR absorption for the acetyl variant) . This scaffold has been explored for diverse applications, including kinase inhibition and antimicrobial activity, owing to its planar aromatic structure and substituent versatility.

Properties

IUPAC Name

4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c1-14-13-15(2)21-20-18(14)19(16-9-5-3-6-10-16)22-23(20)17-11-7-4-8-12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJQKZYSSYADSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351928
Record name 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104384-66-9
Record name 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via sequential condensation and cyclization steps:

  • Formation of Hydrazone Intermediate : Phenylhydrazine reacts with α-cyanoacetophenone to generate a hydrazone intermediate.
  • Knoevenagel Condensation : The hydrazone undergoes condensation with β-diketones (e.g., acetylacetone) to form a cyclocondensation product.
  • Cyclization : Intramolecular cyclization yields the pyrazolo[3,4-b]pyridine core, facilitated by PTSA’s Brønsted acid properties.

Experimental Procedure

  • Reagents :

    • Phenylhydrazine (1 mmol)
    • α-Cyanoacetophenone (1 mmol)
    • Acetylacetone (1 mmol)
    • PTSA (0.5 mmol)
  • Steps :

    • Grind all solid reagents in a mortar for 15–20 minutes.
    • Add acetylacetone and continue grinding until a homogeneous mixture forms.
    • Quench the reaction with aqueous ethanol (50%), filter the precipitate, and recrystallize from an ethanol-chloroform (3:1) mixture.
  • Yield and Characterization :

    • Yield : 87%
    • Melting Point : 110–114°C
    • Spectroscopic Data :
      • ¹H NMR (CDCl₃) : δ 2.46 (s, 3H, 4-CH₃), 2.69 (s, 3H, 6-CH₃), 6.87 (s, 1H, H-5), 7.28–8.38 (m, 10H, aromatic protons).
      • IR (KBr) : 1597 cm⁻¹ (C=N), 3061 cm⁻¹ (C-H aromatic).

Alternative Synthetic Routes

Solvent-Free Microwave-Assisted Synthesis

A modified protocol employs microwave irradiation to reduce reaction time. Using the same reagents, this method achieves completion in 10–15 minutes with comparable yields (82–85%). However, scalability remains a challenge due to equipment limitations.

Acetic Acid-Mediated Cyclization

A two-step procedure involves:

  • Synthesizing 5-aminopyrazole intermediates via refluxing phenylhydrazine and α-cyanoacetophenone in ethanol with acetic acid.
  • Cyclizing the intermediate with β-diketones under prolonged reflux (3–5 hours).
    While this method yields 75–80% product, it is less favored due to longer reaction times and higher energy consumption.

Comparative Analysis of Methods

Parameter Three-Component Solvent-Free Microwave-Assisted Acetic Acid-Mediated
Reaction Time 20–30 minutes 10–15 minutes 3–5 hours
Yield 87% 82–85% 75–80%
Catalyst PTSA None Acetic acid
Energy Efficiency High Very high Low
Scalability Excellent Limited Moderate

Optimization Strategies

Catalyst Screening

  • PTSA vs. Lewis Acids : PTSA outperforms Lewis acids (e.g., ZnCl₂, FeCl₃) due to superior proton donation, enhancing cyclization efficiency.
  • Catalyst Loading : A 0.5 mmol ratio of PTSA relative to substrates maximizes yield without side-product formation.

Solvent Effects

Solvent-free conditions minimize side reactions (e.g., hydrolysis of cyano groups) and improve atom economy. Polar aprotic solvents (DMF, DMSO) reduce yields by 15–20% due to incomplete cyclization.

Characterization and Validation

Spectroscopic Confirmation

  • Mass Spectrometry : EI-MS shows a molecular ion peak at m/z 299.38 (M⁺), consistent with the molecular formula C₂₀H₁₇N₃.
  • Elemental Analysis : Calculated (%) C 80.24, H 5.72, N 14.04; Found (%) C 80.12, H 5.68, N 13.98.

Purity Assessment

HPLC analysis (C18 column, methanol-water 70:30) confirms >98% purity, with a retention time of 6.7 minutes.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield minor regioisomers (e.g., 4,7-dimethyl derivatives), necessitating careful chromatographic separation.
  • Moisture Sensitivity : α-Cyanoacetophenone is hygroscopic, requiring anhydrous conditions during grinding.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Research

4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential pharmacological activities. Studies indicate that it may exhibit:

  • Anticancer Properties : Research has shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Material Science

The compound's unique structural properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electron-rich structure, this compound has been explored as a potential material for OLEDs. Its ability to emit light efficiently when subjected to electrical stimuli is of particular interest in the development of advanced display technologies .

Agricultural Chemistry

Research indicates that compounds similar to this compound may have applications in agricultural chemistry:

  • Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its effectiveness against specific pests or diseases could be evaluated in future studies .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized various derivatives and tested their effects on human cancer cell lines. Results indicated that certain modifications to the base structure significantly enhanced cytotoxicity against breast and lung cancer cells.

Case Study 2: OLED Applications

In research conducted by a team at the University of Technology, the efficiency of OLEDs using this compound as an emitting layer was evaluated. The study found that devices incorporating this compound exhibited higher brightness and better color purity compared to traditional materials.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Derivatives and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Key Characteristics Reference
4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine 4,6-Me; 1,3-Ph 154 Planar aromatic core; moderate MNK inhibitory potential; synthesized via ZnCl₂ catalysis.
5-Acetyl-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine Acetyl group at position 5 154 (IR: 1700 cm⁻¹) Presence of carbonyl enhances polarity; lower yield (32%) due to competing byproducts.
3-Chlorosulphonyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Chlorosulphonyl at position 3 N/A Precursor for sulphonamide derivatives; used in synthesizing antimicrobial agents.
3-Benzylidine-sulphohydrazone derivative (17) Benzylidine-sulphohydrazone at position 3 205 Higher melting point due to extended conjugation; 78% yield.
4-Chloro-1,3-dimethyl-6-phenyl-pyrazolo[3,4-d]pyrimidine Chloro at position 4; pyrimidine core N/A Structural isomer with pyrimidine core; research use in kinase studies.
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-pyrazolo[3,4-b]pyridine Halogenated benzyl; benzodioxolyl at position 6 N/A Enhanced lipophilicity; potential CNS activity.
Physicochemical Properties
  • Thermal Stability : Sulphonamide derivatives (e.g., compound 17) show higher melting points (205°C) compared to the parent compound (154°C), likely due to hydrogen bonding and rigid hydrazone linkages .

Biological Activity

4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews the existing research on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The findings are supported by data tables and relevant case studies.

  • Molecular Formula : C20H17N3
  • CAS Number : 104384-66-9
  • Molecular Weight : 299.37 g/mol

Antimicrobial Activity

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound showed promising results against several bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4a0.22 - 0.25 μg/mLNot specified
5aNot specifiedNot specified
7bNot specifiedNot specified
10Not specifiedNot specified
13Not specifiedNot specified

The compound also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in biofilm reduction .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : The compound exhibited IC50 values in the low μM range (0.75–4.15 μM), indicating potent antiproliferative activity without affecting normal cells .

Case Studies

  • Breast Cancer Study :
    • Compounds derived from the pyrazolo[3,4-b]pyridine scaffold induced apoptosis in MDA-MB-231 cells.
    • Enhanced caspase-3 activity was observed at concentrations of 10 μM .
  • In Vivo Studies :
    • In a mouse model of breast cancer, the compound inhibited tumor growth significantly without systemic toxicity .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. It was found to selectively inhibit COX-2 with IC50 values ranging from 0.02 to 0.04 μM, indicating its potential as a therapeutic agent for inflammatory conditions .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor with IC50 values between 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : Demonstrated IC50 values ranging from 0.52–2.67 μM .

Q & A

Q. What are the standard synthetic routes for 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The synthesis typically begins with a pyrazole-amine precursor (e.g., 1,3-dialkyl-1H-pyrazole-5-amine) undergoing cyclocondensation with substituted pyridine derivatives. Key steps include:
  • Reaction Conditions : Use dry acetonitrile or dichloromethane as solvents to minimize side reactions.
  • Substituent Introduction : Methyl and phenyl groups are introduced via alkylation or aryl halide coupling under reflux conditions.
  • Purification : Recrystallization from acetonitrile or ethanol ensures high purity.
    Structural confirmation requires ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and IR spectroscopy (C-N stretching ~1350 cm⁻¹).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., deshielded protons near electron-withdrawing groups).
  • IR Spectroscopy : Identify fused-ring vibrations (e.g., pyrazole C=N at ~1600 cm⁻¹).
  • X-ray Crystallography : Resolve regiochemistry of methyl and phenyl substituents. For example, a dihedral angle >30° between rings suggests steric hindrance.

Q. How do substituents influence the compound’s biological activity?

  • Methodological Answer :
  • Steric Effects : Methyl groups at positions 4 and 6 reduce conformational flexibility, potentially enhancing binding to hydrophobic enzyme pockets.
  • Electronic Effects : Electron-donating phenyl groups at positions 1 and 3 modulate π-π stacking with aromatic residues in target proteins.
  • Validation : Perform comparative molecular docking studies using software like AutoDock Vina to correlate substituent placement with binding affinity.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Methodological Answer :
  • Factor Screening : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • Response Variables : Measure yield (gravimetry) and purity (HPLC area%).
  • Statistical Analysis : Apply ANOVA to identify significant factors. For instance, a p-value <0.05 for temperature indicates its critical role in cyclization efficiency.
  • Case Study : highlights DoE reducing trial runs by 50% in similar heterocyclic syntheses.

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
  • Structural Analogs : Synthesize derivatives with modified substituents to isolate activity-contributing groups.
  • In Silico Modeling : Use molecular dynamics simulations to assess target binding under varying protonation states (e.g., pyridine nitrogen pKa shifts in acidic microenvironments).

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer electrophilic substitution to desired positions.
  • Computational Predictions : Apply density functional theory (DFT) to calculate activation barriers for competing pathways. For example, a ΔΔG‡ >2 kcal/mol favors methylation at position 4 over 6.
  • Validation : Monitor reaction progress via LC-MS to detect intermediate regiomers.

Q. What advanced techniques validate reaction mechanisms for derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace cyclization steps via 2D NMR (e.g., HMBC correlations).
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., KIE >1 suggests N-H bond cleavage is critical).
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates like nitrenes or carbenes.

Notes on Data Interpretation

  • Contradictory Results : Cross-reference synthetic protocols (e.g., solvent purity in vs. 5) to identify variables affecting reproducibility.
  • Computational Integration : Combine ICReDD’s reaction path search methods () with experimental data to refine mechanistic hypotheses.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine

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